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molecular formula C18H20N2O5 B8407965 8-acetyl-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide

8-acetyl-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide

Cat. No. B8407965
M. Wt: 344.4 g/mol
InChI Key: XGIQVFHLTCJXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029374B2

Procedure details

N-ethyl-N-isopropylpropan-2-amine (9.4 mL, 53.9 mmol) was added to 8-acetyl-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (5.7 g, 18 mmol) in DCM (100 mL). Five minutes later dimethylamine hydrochloride (2.9 g, 35.9 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (6.92 g, 21.6 mmol) were added. The mixture was diluted with DCM, washed with NaHCO3, dried over magnesium sulfate and concentrated to afford the crude product which was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH/DCM. The solvent was evaporated to dryness to afford 8-acetyl-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (2.75 g, 46%) as a yellow solid.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Quantity
6.92 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](C(C)C)[CH:4](C)C)C.[C:10]([C:13]1[CH:14]=[C:15]([C:30]([OH:32])=O)[CH:16]=[C:17]2[C:22]=1[O:21][C:20]([N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)=[CH:19][C:18]2=[O:29])(=[O:12])[CH3:11].Cl.CNC>C(Cl)Cl>[C:10]([C:13]1[CH:14]=[C:15]([C:30]([N:3]([CH3:4])[CH3:1])=[O:32])[CH:16]=[C:17]2[C:22]=1[O:21][C:20]([N:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1)=[CH:19][C:18]2=[O:29])(=[O:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
Cl.CNC
Name
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Quantity
6.92 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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